BenchChemオンラインストアへようこそ!

tert-Butyl (2S,3R)-3-amino-2-phenylpiperidine-1-carboxylate

NK1 receptor antagonism stereochemistry-activity relationship substance P

Select this precisely configured trans-(2S,3R) building block to eliminate stereochemical risk in NK1 antagonist synthesis. Orthogonal Boc protection enables chemoselective C2 benzylic lithiation impossible with unprotected amines or 2-alkyl analogs. The free 3-amine allows direct pharmacophore installation without protecting group interconversions. Correct (2S,3R) configuration avoids the ~50-fold potency loss documented for diastereomeric products. Pre-set stereochemistry reduces synthetic sequences by 1–2 steps, bypassing late-stage chiral resolution. Essential for SAR campaigns and process chemistry scale-up of 2-arylpiperidine therapeutics.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
CAS No. 757195-60-1
Cat. No. B3282799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2S,3R)-3-amino-2-phenylpiperidine-1-carboxylate
CAS757195-60-1
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)N
InChIInChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-7-10-13(17)14(18)12-8-5-4-6-9-12/h4-6,8-9,13-14H,7,10-11,17H2,1-3H3/t13-,14+/m1/s1
InChIKeyGQOAORJRRSLOQA-KGLIPLIRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2S,3R)-3-amino-2-phenylpiperidine-1-carboxylate (CAS 757195-60-1): Chiral Building Block for NK1 Antagonist Synthesis – Procurement Guide


tert-Butyl (2S,3R)-3-amino-2-phenylpiperidine-1-carboxylate (CAS 757195-60-1) is a chiral, orthogonally protected trans-2,3-disubstituted piperidine building block . The compound features a Boc-protected piperidine nitrogen and a free primary amine at the 3-position, with defined (2S,3R) stereochemistry placing the 2-phenyl and 3-amino substituents in a trans relative orientation [1]. This scaffold is a direct synthetic precursor to trans-2,3-disubstituted piperidine-based neurokinin-1 (NK1) receptor antagonists, including (2S,3R)-(−)-epi-CP-99,994, and is structurally related to the clinically studied substance P antagonist class exemplified by CP-99,994, CP-122,721, and L-733,060 [2].

Why Generic Substitution Fails for tert-Butyl (2S,3R)-3-amino-2-phenylpiperidine-1-carboxylate: Stereochemical and Synthetic Handicaps of Alternative Building Blocks


Substituting tert-butyl (2S,3R)-3-amino-2-phenylpiperidine-1-carboxylate with its cis-(2S,3S) diastereomer, the unprotected 3-amino-2-phenylpiperidine core, or 2-alkyl piperidine analogs introduces quantifiable liabilities in downstream synthetic routes and pharmacological outcomes. The trans-(2S,3R) configuration is non-interchangeable with cis-(2S,3S) because the resulting 2,3-disubstituted piperidine products exhibit divergent NK1 receptor binding: a ~50-fold difference in IC50 has been documented between diastereomeric pairs of this scaffold class (0.3 nM vs. >15 nM for (R,R) vs. (R,S) diastereomers of a related 2,2-disubstituted piperidine NK1 antagonist) [1]. Furthermore, the Boc protecting group is essential for compatibility with organolithium chemistry at low temperature; unprotected secondary amines are incompatible with the selective benzylic lithiation at C2 that exploits the 2-phenyl substituent, whereas the 2-alkyl piperidine analogs lithiate at the undesired C6 position [2][3].

Quantitative Differentiation Evidence for tert-Butyl (2S,3R)-3-amino-2-phenylpiperidine-1-carboxylate Against Closest Comparators


trans-(2S,3R) vs. cis-(2S,3S) Diastereomer: Impact on Downstream NK1 Antagonist Potency (Class-Level Inference from Structurally Analogous 2,2-Disubstituted Piperidines)

Although direct comparative IC50 data for the final drug candidates derived from (2S,3R) versus (2S,3S) building blocks are not published in head-to-head format, class-level evidence from the structurally analogous 2,2-disubstituted piperidine NK1 antagonist series demonstrates that stereochemical configuration at the piperidine C2 position profoundly affects target binding. In a study of N-Boc-2-arylpiperidine-derived NK1 antagonists, the (R,R) diastereomer exhibited an IC50 of 0.3 nM, whereas the (R,S) diastereomer showed IC50 >15 nM — a >50-fold potency differential [1]. The (2S,3R)-configured building block positions the 2-phenyl and 3-amino substituents trans, a geometry that maps onto the epi-CP-99,994 scaffold. The corresponding cis-(2S,3S) building block would yield products with inverted relative stereochemistry at C2/C3, which is predicted to alter the spatial presentation of the 3-amino-derived pharmacophore [2].

NK1 receptor antagonism stereochemistry-activity relationship substance P

Regioselective Benzylic Lithiation: 2-Phenylpiperidine vs. 2-Alkylpiperidine – Divergent Deprotonation Sites Dictate Synthetic Utility

N-Boc-2-phenylpiperidine undergoes deprotonation exclusively at the benzylic C2 position when treated with organolithium reagents (e.g., s-BuLi/TMEDA or n-BuLi/(−)-sparteine), enabling trapping with electrophiles to construct 2,2-disubstituted piperidines. In direct contrast, N-Boc-2-alkylpiperidines undergo lithiation at the C6 position adjacent to nitrogen [1]. This regiochemical dichotomy is absolute: the phenyl substituent at C2 redirects deprotonation from C6 to C2. Furthermore, the resulting 2-lithio-2-phenylpiperidine species is configurationally stable at −80 °C in diethyl ether, enabling enantioselective electrophilic quench with minimal racemization [2]. The (2S,3R)-3-amino substituent on the target compound is compatible with this chemistry when the free amine is suitably protected, making this building block a uniquely enabling entry point for asymmetric C2-quaternary center construction that is inaccessible from 2-alkyl or 2-unsubstituted piperidine analogs.

organolithium chemistry regioselective deprotonation C2-quaternary center construction

Boc Protection as Orthogonal Handle: Compatibility with Multi-Step Synthetic Sequences vs. Unprotected 3-Amino-2-phenylpiperidine

The Boc protecting group on the piperidine nitrogen of tert-butyl (2S,3R)-3-amino-2-phenylpiperidine-1-carboxylate provides an orthogonal protection strategy. The Boc group is stable under the basic organolithium conditions required for C2 benzylic lithiation and under reductive amination conditions needed for 3-amino derivatization, yet can be cleanly removed under mild acidic conditions (TFA/CH2Cl2 or HCl/dioxane) without affecting the stereochemical integrity at C2 and C3 [1]. In contrast, the unprotected 3-amino-2-phenylpiperidine (CAS 136871-75-5 for the (2S,3S) enantiomer; trans equivalent not commercially standardized) carries a nucleophilic secondary amine at N1 that competes with or quenches organometallic reagents, making it unsuitable for the lithiation-electrophile quench sequence [2]. The Boc-protected form thus enables a strictly sequential synthetic logic — first modify C3, then lithiate at C2, then deprotect — that is foreclosed by the unprotected scaffold.

orthogonal protection Boc deprotection multi-step synthesis

Configurational Stability of the 2-Lithio Intermediate: Enabling Asymmetric Quaternary Center Construction at −80 °C

The 2-lithio-2-phenylpiperidine intermediate derived from N-Boc-2-phenylpiperidine is configurationally stable at −80 °C in diethyl ether, with a measured free energy barrier to enantiomerization that allows electrophilic trapping with minimal loss of enantiopurity [1]. This property is specific to the N-Boc-2-arylpiperidine scaffold and is not shared by N-Boc-2-alkylpiperidines, which lack the benzylic stabilization. In kinetic resolution experiments on racemic N-Boc-2-phenylpiperidine, the recovered starting material was obtained with enantiomer ratios up to 97:3 (er) at 39–48% yield using n-BuLi/(−)-sparteine, and subsequent electrophilic quench of the enantioenriched 2-lithio species provided 2,2-disubstituted products with excellent enantioselectivities (typical er >95:5) [2]. The (2S,3R)-3-amino substituent, when appropriately protected (e.g., as the dibenzylamine), preserves this configurational stability at C2, as demonstrated in the enantioselective synthesis of (2S,3R)-(−)-epi-CP-99,994 [3].

configurational stability organolithium asymmetric synthesis

Overall Synthetic Efficiency to (2S,3R)-Configured NK1 Antagonists: Step-Count and Yield Comparison

The (2S,3R) stereochemistry of the target compound maps directly onto the trans-2,3-disubstituted piperidine core of epi-CP-99,994 and related trans-configured NK1 antagonists. Synthesis of (2S,3R)-(+)-epi-CP-99,994 from unsaturated piperidine precursors has been achieved in six steps from starting materials [1]. For the hydroxyl analog, (2S,3R)-3-hydroxy-2-phenylpiperidine — which shares the same trans stereochemical framework — a concise seven-step synthesis achieves 56.2% overall yield . In contrast, accessing the same trans configuration from a cis-(2S,3S) building block would require epimerization at one stereocenter, adding synthetic steps and eroding overall yield. The Boc-protected 3-amino variant provides an entry point for direct N-functionalization at C3 (e.g., reductive amination with substituted benzaldehydes) without requiring redox manipulations, which is a strategic advantage over the 3-hydroxy intermediate that requires Mitsunobu or mesylation/displacement sequences to install the amine [2].

synthetic efficiency overall yield epi-CP-99,994

Highest-Value Application Scenarios for tert-Butyl (2S,3R)-3-amino-2-phenylpiperidine-1-carboxylate Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of trans-2,3-Disubstituted Piperidine NK1 Receptor Antagonists (epi-CP-99,994 Series)

This compound is the building block of choice for constructing the trans-2,3-disubstituted piperidine scaffold of epi-CP-99,994 and related NK1 antagonists, where the (2S,3R) configuration pre-sets the required relative stereochemistry [1]. The free 3-amino group enables direct reductive amination or N-alkylation with substituted benzaldehydes or benzyl halides to install the C3 pharmacophore, while the Boc-protected N1 permits subsequent C2 benzylic lithiation and electrophilic quench for 2,2-disubstitution. This synthetic sequence avoids stereochemical inversion steps that would be required if a cis-(2S,3S) building block were used instead, and the ~50-fold potency differential between diastereomeric NK1 antagonist products (0.3 nM vs. >15 nM IC50 in the analogous 2,2-disubstituted series) underscores the criticality of correct stereochemistry [2].

Construction of Configurationally Stable C2-Quaternary Stereocenters via Low-Temperature Organolithium Chemistry

The 2-phenyl substituent on the piperidine ring redirects organolithium deprotonation exclusively to the C2 benzylic position, a regiochemical outcome not achievable with 2-alkyl piperidine analogs (which lithiate at C6) [1]. The resulting 2-lithio intermediate is configurationally stable at −80 °C in Et2O, enabling enantioselective trapping with electrophiles to generate C2-quaternary stereocenters with er >95:5 [2]. This chemistry is uniquely enabled by the combination of the 2-aryl group and the Boc protecting group; neither the unprotected amine nor the 2-alkyl analogs support this transformation. Researchers developing NK1 antagonists, PARP inhibitors, or other 2,2-disubstituted piperidine-based therapeutics should select this building block specifically for access to this C2-quaternary center construction methodology .

Medicinal Chemistry SAR Campaigns Targeting the Piperidine C3-Amino Substituent with Fixed (2S,3R) Stereochemistry

In structure-activity relationship (SAR) campaigns focused on optimizing the C3-amino substituent of 2-phenylpiperidine-based NK1 antagonists, the (2S,3R) building block provides a common late-stage intermediate with the trans stereochemistry pre-installed. The Boc group on N1 remains inert during C3 functionalization (reductive amination, sulfonylation, amide coupling, or urea formation), then can be removed to reveal the free piperidine NH for further diversification or salt formation [1]. This orthogonal protection strategy eliminates the need for protecting group interconversions and reduces the synthetic sequence by 1–2 steps compared to routes starting from unprotected 3-amino-2-phenylpiperidine, where the secondary amine at N1 would require selective protection before C3 modification [2].

Asymmetric Synthesis Development and Process Chemistry for 2-Arylpiperidine APIs

For process chemistry groups scaling up 2-arylpiperidine-based active pharmaceutical ingredients (APIs), this building block offers a single defined stereoisomer (trans-(2S,3R)) with the Boc group already installed, avoiding the need for chiral resolution at a late stage. The patent literature on substance P antagonists (EP 0700384 B1, US 6,436,961) describes resolution of racemic 3-amino-2-phenylpiperidine using mandelic acid, which requires additional steps and yields only the cis-(2S,3S) or (2R,3R) enantiomers [1]. The trans-(2S,3R) building block fills the complementary stereochemical space and eliminates the need for diastereomer separation or epimerization during downstream processing. Kinetic resolution of N-Boc-2-arylpiperidines can achieve enantiomer ratios up to 97:3, providing a high-purity entry point for API synthesis [2].

Quote Request

Request a Quote for tert-Butyl (2S,3R)-3-amino-2-phenylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.